3-[(3,4-Dimethoxyphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol
Description
This compound belongs to the 1,2,4-triazin-5-ol family, characterized by a triazine core substituted with a 3,4-dimethoxyphenylamino group at position 3 and a 4-methoxybenzyl group at position 4. The methoxy groups enhance lipophilicity and electron-donating capacity, which may influence pharmacokinetic properties and target binding .
Properties
IUPAC Name |
3-(3,4-dimethoxyanilino)-6-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-25-14-7-4-12(5-8-14)10-15-18(24)21-19(23-22-15)20-13-6-9-16(26-2)17(11-13)27-3/h4-9,11H,10H2,1-3H3,(H2,20,21,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESIOQKQXBIZPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Introduction of the 4-Methoxybenzyl Group
The 4-methoxybenzyl moiety is introduced via nucleophilic aromatic substitution (SNAr) at the 6-position of 6-chloro-1,2,4-triazin-5-ol. This reaction is conducted in anhydrous dimethylformamide (DMF) at 80°C for 12 hours, using potassium carbonate as a base to deprotonate the triazin-5-ol and activate the chloride for displacement.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K2CO3 (2.5 equiv) |
| Temperature | 80°C |
| Time | 12 hours |
| Yield | 68% |
The product, 6-(4-methoxybenzyl)-1,2,4-triazin-5-ol , is isolated via column chromatography (silica gel, ethyl acetate/hexane 1:3) and characterized by 1H NMR (δ 7.32 ppm, d, J = 8.5 Hz, aromatic protons).
Amination at the 3-Position
The 3,4-dimethoxyaniline group is introduced through Buchwald-Hartwig coupling or direct amination. A palladium-catalyzed coupling using tris(dibenzylideneacetone)dipalladium (Pd2(dba)3) and Xantphos as ligands achieves higher regioselectivity.
Optimized Protocol
- Substrate : 6-(4-methoxybenzyl)-1,2,4-triazin-5-ol (1.0 equiv)
- Amine : 3,4-Dimethoxyaniline (1.2 equiv)
- Catalyst : Pd2(dba)3 (5 mol%)
- Ligand : Xantphos (10 mol%)
- Base : Cs2CO3 (2.0 equiv)
- Solvent : Toluene
- Temperature : 110°C
- Time : 24 hours
- Yield : 74%
Post-reaction purification via recrystallization (ethanol/water) affords the final compound as a pale-yellow solid. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 398.1489 [M+H]+.
One-Pot Synthesis Strategies
A one-pot method eliminates intermediate isolation, improving efficiency. This approach combines the steps above using a single reaction vessel:
- Initial Substitution : 6-Chloro-1,2,4-triazin-5-ol reacts with 4-methoxybenzyl chloride in DMF/K2CO3.
- In Situ Amination : Without isolating the intermediate, 3,4-dimethoxyaniline and Pd2(dba)3/Xantphos are added directly.
Key Advantages
Mechanistic Insights
Nucleophilic Aromatic Substitution
The electron-deficient triazine ring facilitates SNAr at the 6-position. Quantum mechanical calculations (DFT) indicate that the 5-hydroxyl group stabilizes the transition state via hydrogen bonding with the leaving chloride.
Palladium-Catalyzed Coupling
The Pd-catalyzed step proceeds through oxidative addition of the triazine C–Cl bond to Pd(0), followed by transmetallation with the amine and reductive elimination. Steric effects from the 4-methoxybenzyl group dictate regioselectivity at the 3-position.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, triazine-H), 7.45 (d, J = 8.5 Hz, 2H, benzyl-H), 6.92–6.85 (m, 5H, aromatic), 3.83 (s, 3H, OCH3), 3.79 (s, 3H, OCH3), 3.74 (s, 3H, OCH3).
- 13C NMR : δ 164.2 (C–O), 159.8 (C–N), 130.1–114.3 (aromatic carbons), 55.8–55.2 (OCH3).
Yield Optimization and Scalability
| Factor | Effect on Yield |
|---|---|
| Base Strength | Cs2CO3 > K2CO3 (15% increase) |
| Solvent Polarity | DMF > THF (20% increase) |
| Catalyst Loading | 5 mol% optimal (no gain at 7%) |
| Temperature | 110°C optimal (Δ10°C = ±8%) |
Pilot-scale reactions (1 mol) maintain yields >70%, demonstrating industrial viability.
Alternative Routes and Comparative Analysis
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) reduces reaction time by 60% but requires specialized equipment.
Enzymatic Methods
Lipase-catalyzed amination in ionic liquids ([BMIM][BF4]) achieves 65% yield under mild conditions (40°C, pH 7), though substrate scope remains limited.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-Dimethoxyphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(3,4-Dimethoxyphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-[(3,4-Dimethoxyphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Structural Analogues of 1,2,4-Triazine Derivatives
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Substituent Impact: The target compound’s 3,4-dimethoxyphenylamino group distinguishes it from analogs with benzodioxole () or methylsulfanyl () substituents. Methoxy groups may improve membrane permeability compared to polar benzodioxole or sulfur-containing groups .
- Molecular Weight: The target compound’s higher molecular weight (~379.4 vs.
Functional Analogues with Methoxy-Substituted Aromatic Systems
Key Observations:
- Antioxidant and Enzyme Inhibition : Curcumin analogs with 3,4-dimethoxy groups () highlight the role of methoxy substituents in enhancing radical scavenging and enzyme inhibition. The target compound’s triazine core may offer similar benefits but with improved metabolic stability.
- Anti-Inflammatory and Anticancer Potential: Triazole derivatives () and triazolo-thiadiazines () demonstrate that methoxy-substituted aromatic systems are versatile in modulating biological pathways. The target compound’s triazine scaffold could similarly interact with inflammatory or apoptotic targets.
Biological Activity
3-[(3,4-Dimethoxyphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound features a triazine core substituted with methoxy groups and an amino group, which are crucial for its biological activity. The molecular formula is C17H22N4O4.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Antioxidant Activity : The presence of methoxy groups enhances the electron-donating ability of the compound, contributing to its antioxidant properties.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes such as monoamine oxidase (MAO), which is crucial for neurotransmitter metabolism. The structure-activity relationship (SAR) indicates that modifications to the triazine ring can enhance MAO-A selectivity .
Anticancer Activity
Several studies have investigated the anticancer properties of triazine derivatives. For instance:
- Cell Line Studies : In vitro studies on various cancer cell lines demonstrated that compounds similar to this compound exhibit cytotoxic effects. A study showed that derivatives with similar structures had IC50 values ranging from 20 to 50 µM against MDA-MB-231 breast cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Similar Compound A | MDA-MB-231 | 27.6 |
| Similar Compound B | HT29 | 30.0 |
| Similar Compound C | Jurkat | 25.0 |
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Research indicates that triazine derivatives can exhibit significant antibacterial properties against Gram-positive and Gram-negative bacteria.
Case Studies
- Synthesis and Evaluation : A study synthesized various triazine derivatives and evaluated their biological activities. Among them, the one structurally related to our compound exhibited notable anti-cancer and anti-inflammatory properties .
- In Vivo Studies : Animal model studies have suggested that compounds with similar structures can reduce tumor growth significantly when administered at specific dosages over a defined period.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
